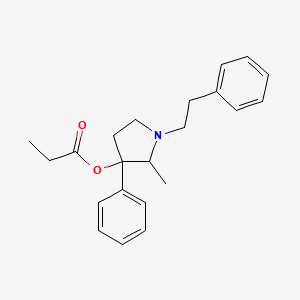
2-Methyl-1-phenethyl-3-phenyl-3-propionoxypyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-phenethyl-3-phenyl-3-propionoxypyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by its complex structure, which includes a pyrrolidine ring substituted with methyl, phenethyl, and phenyl groups, as well as a propionoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenethyl-3-phenyl-3-propionoxypyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1-phenethylpyrrolidine with phenylmagnesium bromide, followed by the addition of propionic anhydride. The reaction is typically carried out under anhydrous conditions and requires the use of a suitable solvent such as tetrahydrofuran. The reaction mixture is then refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Methyl-1-phenethyl-3-phenyl-3-propionoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propionoxy group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols, typically under basic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Compounds with new functional groups replacing the propionoxy group.
科学研究应用
2-Methyl-1-phenethyl-3-phenyl-3-propionoxypyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-Methyl-1-phenethyl-3-phenyl-3-propionoxypyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Methyl-3-phenyl-2-propen-1-ol: Shares structural similarities but differs in the presence of a hydroxyl group instead of a pyrrolidine ring.
2-Propenal, 2-methyl-3-phenyl-: Similar in structure but contains an aldehyde group.
3-Methyl-1-phenyl-3-pentanol: Similar in having a phenyl group but differs in the overall structure and functional groups.
Uniqueness
2-Methyl-1-phenethyl-3-phenyl-3-propionoxypyrrolidine is unique due to its combination of a pyrrolidine ring with multiple substituents, which imparts distinct chemical and biological properties
属性
CAS 编号 |
69552-18-7 |
|---|---|
分子式 |
C22H27NO2 |
分子量 |
337.5 g/mol |
IUPAC 名称 |
[2-methyl-3-phenyl-1-(2-phenylethyl)pyrrolidin-3-yl] propanoate |
InChI |
InChI=1S/C22H27NO2/c1-3-21(24)25-22(20-12-8-5-9-13-20)15-17-23(18(22)2)16-14-19-10-6-4-7-11-19/h4-13,18H,3,14-17H2,1-2H3 |
InChI 键 |
AXWOILDRFGJMLL-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OC1(CCN(C1C)CCC2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


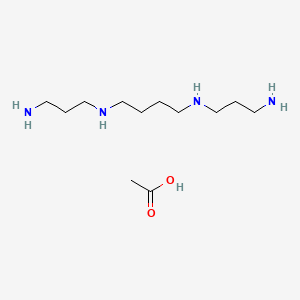
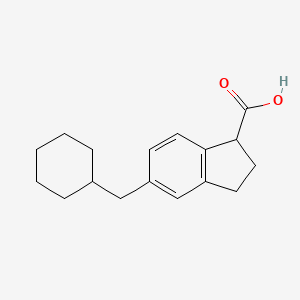
![Bicyclo[2.2.1]heptane-1-carbonyl azide](/img/structure/B14465424.png)
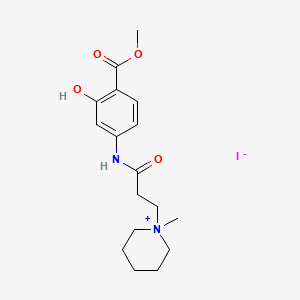
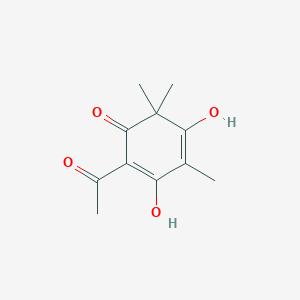

![8-[(E)-2-diethylaminoethyliminomethyl]-2-[8-[(E)-2-diethylaminoethyliminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-5-isopropyl-3-methyl-naphthalene-1,6,7-triol](/img/structure/B14465457.png)
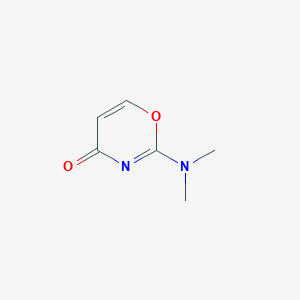
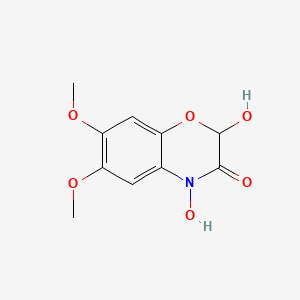
![2-Benzofuran-1,3-dione;1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;2-(2-hydroxyethoxy)ethanol](/img/structure/B14465479.png)

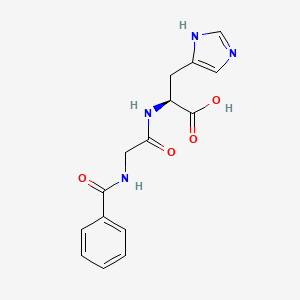

![Cyclopropyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14465500.png)
